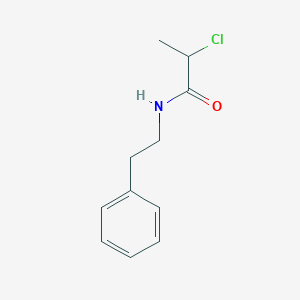

2-chloro-N-(2-phenylethyl)propanamide

説明

2-chloro-N-(2-phenylethyl)propanamide is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is characterized by the presence of a chloro group, a phenylethyl group, and a propanamide moiety. This compound is typically found in a solid powder form and has a melting point of 64-65°C .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-phenylethyl)propanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-phenylethylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

2-chloro-N-(2-phenylethyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The phenylethyl group can undergo oxidation to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

Substitution: Formation of N-substituted propanamides.

Reduction: Formation of N-(2-phenylethyl)propanamine.

Oxidation: Formation of phenylacetic acid or acetophenone derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 2-chloro-N-(2-phenylethyl)propanamide exhibits potential as an antimicrobial and anticancer agent. Studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines, suggesting a mechanism of action that may involve the inhibition of specific cellular pathways . Its structural features allow it to interact with biological targets, making it a candidate for further drug development.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Biological Studies

Biochemical Tool in Proteomics Research

In the realm of proteomics, this compound serves as a biochemical tool for studying protein interactions and functions. Its ability to modify specific amino acids in proteins allows researchers to explore protein dynamics and mechanisms in cellular processes .

Drug Discovery Applications

The compound is utilized in drug discovery efforts, where it aids in identifying new therapeutic agents through high-throughput screening methods. Its interactions with various biological molecules provide insights into structure-activity relationships essential for developing novel pharmaceuticals .

Industrial Applications

Synthesis of Complex Molecules

In industrial chemistry, this compound acts as an intermediate in the synthesis of more complex organic compounds. This includes pharmaceuticals and agrochemicals where its unique chemical structure contributes to the desired properties of final products .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In another study focused on inflammatory pathways, researchers treated human macrophage cell lines with varying concentrations of this compound. The findings revealed a dose-dependent reduction in the expression of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .

作用機序

The mechanism of action of 2-chloro-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

類似化合物との比較

Similar Compounds

- 2-chloro-N-(2-phenylethyl)acetamide

- 2-chloro-N-(2-phenylethyl)benzamide

- 2-chloro-N-(2-phenylethyl)butanamide

Uniqueness

2-chloro-N-(2-phenylethyl)propanamide is unique due to its specific structural features, such as the presence of a propanamide moiety and a phenylethyl group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

生物活性

2-Chloro-N-(2-phenylethyl)propanamide is a synthetic organic compound with potential biological activities. It belongs to the class of amides, characterized by the presence of a chloro substituent and a phenylethyl group. This article reviews its biological activity, focusing on its antifungal properties, interactions with biological molecules, and potential therapeutic applications.

- Molecular Formula : C11H14ClN

- Molecular Weight : Approximately 215.69 g/mol

- Structural Features : The compound features a chloro group at the 2-position of the propanamide backbone, which contributes to its unique chemical reactivity and biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds structurally related to this compound. Notably, research on 2-chloro-N-phenylacetamide , a closely related compound, demonstrated significant antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.

- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.

- Biofilm Inhibition : Up to 92% inhibition of biofilm formation and up to 87% rupture of preformed biofilms were observed .

The mechanism of action was not fully elucidated but indicated that the compound did not interact with ergosterol in fungal membranes nor damage the cell wall, suggesting alternative pathways for its antifungal effects.

Interaction with Biological Molecules

The interactions of this compound with various biological molecules have been explored. Similar compounds have shown diverse activities, including:

- Anticonvulsant Properties : Some derivatives exhibit anticonvulsant effects, indicating potential for neurological applications.

- Analgesic Effects : Structural analogs have been noted for their analgesic properties, suggesting that modifications in the phenyl group can influence pain relief mechanisms.

Comparative Analysis with Related Compounds

A comparison with other structurally similar compounds reveals varying biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-benzylacetamide | Contains an acetamide group instead of chloro | Known for analgesic properties |

| N-benzyl-N-(1-methylpropyl)propanamide | Features a branched alkyl chain | Exhibits different biological activity |

| 2-Chloro-N-(1-phenylethyl)propanamide | Lacks the benzyl group on nitrogen | May show distinct pharmacological effects |

The unique combination of functional groups in this compound enhances its potential interactions and biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to explore the pharmacological profiles of compounds related to this compound. For instance:

- Antifungal Efficacy Study : A study evaluated the antifungal activity against fluconazole-resistant C. albicans strains. The results indicated that while effective, combinations with conventional antifungals like amphotericin B demonstrated antagonistic effects .

- Analgesic Activity Investigation : Research into analgesic properties showed that certain derivatives could modulate pain pathways effectively, warranting further investigation into their use as pain management agents .

特性

IUPAC Name |

2-chloro-N-(2-phenylethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKVLIVAWASLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927264 | |

| Record name | 2-Chloro-N-(2-phenylethyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13156-97-3 | |

| Record name | Propionamide, 2-chloro-N-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(2-phenylethyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。